5H-Pyrido[3,2-c]azepine-8-carboxamide, 6,7,8,9-tetrahydro-5-oxo-
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Overview
Description
5H-Pyrido[3,2-c]azepine-8-carboxamide, 6,7,8,9-tetrahydro-5-oxo- is a heterocyclic compound that features a fused ring system combining pyridine and azepine structures.
Preparation Methods
The synthesis of 5H-Pyrido[3,2-c]azepine-8-carboxamide, 6,7,8,9-tetrahydro-5-oxo- can be achieved through several synthetic routes. One common method involves the recyclization of small and medium carbo-, oxa-, or azacyclanes . Another approach is through multicomponent heterocyclization reactions, which allow for the formation of the azepine scaffold . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
5H-Pyrido[3,2-c]azepine-8-carboxamide, 6,7,8,9-tetrahydro-5-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents such as alkyl halides.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5H-Pyrido[3,2-c]azepine-8-carboxamide, 6,7,8,9-tetrahydro-5-oxo- has several scientific research applications:
Mechanism of Action
The mechanism of action of 5H-Pyrido[3,2-c]azepine-8-carboxamide, 6,7,8,9-tetrahydro-5-oxo- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit Bcl-xL proteins, which play a role in regulating apoptosis . By inhibiting these proteins, the compound can induce programmed cell death in cancer cells, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
5H-Pyrido[3,2-c]azepine-8-carboxamide, 6,7,8,9-tetrahydro-5-oxo- can be compared with other similar compounds, such as:
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine: This compound also features a fused ring system and is studied for its biological activities.
Pyrimido[1,2-a]azepine: Another heterocyclic compound with similar structural features, used in various chemical and biological applications.
The uniqueness of 5H-Pyrido[3,2-c]azepine-8-carboxamide, 6,7,8,9-tetrahydro-5-oxo- lies in its specific ring structure and the potential for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
61479-35-4 |
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Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
5-oxo-6,7,8,9-tetrahydropyrido[3,2-c]azepine-8-carboxamide |
InChI |
InChI=1S/C10H11N3O2/c11-9(14)6-4-8-7(2-1-3-12-8)10(15)13-5-6/h1-3,6H,4-5H2,(H2,11,14)(H,13,15) |
InChI Key |
PIQQUVPNSHFZQT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC(=O)C2=C1N=CC=C2)C(=O)N |
Origin of Product |
United States |
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